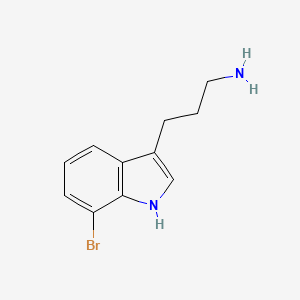

3-(7-Bromo-3-indolyl)-1-propanamine

Descripción

Contextualization within Halogenated Indole (B1671886) Alkaloid Chemistry

Halogenated indole alkaloids are a diverse class of natural products, predominantly found in marine organisms. The presence of halogens, most commonly bromine, often imparts potent biological activities to these molecules. While many bromoindoles have been isolated from natural sources, the targeted synthesis of specific isomers like 3-(7-Bromo-3-indolyl)-1-propanamine is crucial for systematic investigation and the development of novel applications. The bromine atom at the 7-position of the indole ring in this compound is a key feature, influencing its electronic properties and providing a handle for further chemical modifications.

Significance as a Versatile Building Block in Synthetic Organic Chemistry

The strategic placement of functional groups in this compound makes it a highly versatile building block in organic synthesis. The primary amine of the propanamine chain offers a nucleophilic site for a wide array of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic systems. Furthermore, the C3-alkylation of indoles is a well-established method for introducing side chains, and the presence of the bromine atom on the indole ring opens up possibilities for cross-coupling reactions, allowing for the introduction of diverse substituents at the 7-position. nih.govresearchgate.net The precursor, 7-bromoindole (B1273607), is a known starting material for the synthesis of more complex molecules. sigmaaldrich.com A related precursor, 7-bromo-3-(3-hydroxypropyl)-indole, is also commercially available, suggesting a straightforward synthetic route to the target amine via conversion of the hydroxyl group. prepchem.com

A plausible synthetic approach to this compound could involve the Fischer indole synthesis using 4-bromophenylhydrazine and a suitable aldehyde or ketone precursor to the propanamine side chain, similar to the synthesis of its 5-bromo isomer. nih.gov Alternatively, direct C3-alkylation of 7-bromoindole with a protected 3-aminopropanal (B1211446) or a related electrophile would provide a direct route to the target compound. The reactivity of the indole C3-position makes such an alkylation feasible. orgsyn.org

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₁H₁₃BrN₂ | 253.14 | Target compound with bromoindole and propanamine moieties. |

| 7-Bromoindole | C₈H₆BrN | 196.04 | Key precursor with a bromine at the 7-position. sigmaaldrich.com |

| 7-Bromo-3-(3-hydroxypropyl)-indole | C₁₁H₁₂BrNO | 254.12 | Potential precursor with a hydroxylated side chain. prepchem.com |

| 5-Bromo-3-(3-chloropropyl)-1H-indole | C₁₁H₁₁BrClN | 286.57 | Analogous compound with a different bromine position and a chloro-functionalized side chain. nih.gov |

Overview of Current Research Trajectories on Analogous Indole Chemical Structures

Research into substituted indole structures is a vibrant area of organic and medicinal chemistry. The functionalization of the indole core at various positions leads to a wide range of biological activities. For instance, derivatives of 7-azaindole, an analog where a nitrogen atom replaces the C7-H group, have been synthesized and evaluated for their cytotoxic activities. nih.gov

Furthermore, research into other halogenated and substituted indolylpropanamine analogs provides insight into the potential applications of the target compound. For example, 3-(5-methyl-3-indolyl)-1-propanamine (B3001946) is commercially available and serves as a reference for the chemical space of substituted indolylpropanamines. orgsyn.org The synthesis and biological evaluation of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles as potential inhibitors of tubulin polymerization highlight the interest in multi-substituted bromoindoles for anticancer research. researchgate.net Although this research focuses on a different substitution pattern, it underscores the importance of the bromoindole scaffold in medicinal chemistry.

The development of new synthetic methods for the C3-alkylation of indoles remains an active area of research, with various catalysts and reaction conditions being explored to achieve high efficiency and selectivity. nih.govresearchgate.net These advancements in synthetic methodology are directly applicable to the preparation of compounds like this compound and its derivatives, paving the way for their exploration in various scientific disciplines.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H13BrN2 |

|---|---|

Peso molecular |

253.14 g/mol |

Nombre IUPAC |

3-(7-bromo-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H13BrN2/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10/h1,4-5,7,14H,2-3,6,13H2 |

Clave InChI |

BXIVJYCYDMVSJU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Br)NC=C2CCCN |

Origen del producto |

United States |

Chemical Reactivity and Transformations of 3 7 Bromo 3 Indolyl 1 Propanamine

Reactions of the Bromine Atom on the Indole (B1671886) Ring

The bromine atom at the 7-position of the indole ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, and under certain conditions, nucleophilic aromatic substitution or metal-halogen exchange followed by other transformations.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including 7-bromoindoles. These reactions allow for the formation of new C-C bonds, significantly expanding the structural diversity of the indole core.

Suzuki Coupling: This reaction involves the coupling of the bromoindole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for 3-(7-bromo-3-indolyl)-1-propanamine are not extensively documented, the Suzuki reaction is widely applied to various bromoindole derivatives.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the bromoindole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for introducing vinyl groups onto the indole ring. Aqueous conditions have been developed for the Heck cross-coupling of bromo-indoles, highlighting the reaction's versatility.

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent to couple with the aryl halide, catalyzed by a nickel or palladium complex. The Negishi coupling is known for its high functional group tolerance and is a powerful method for forming C-C bonds between sp2, sp3, and sp hybridized carbon atoms.

Stille Coupling: The Stille reaction involves the coupling of the bromoindole with an organotin compound (organostannane) catalyzed by palladium. This reaction is tolerant of a wide variety of functional groups and is a reliable method for creating C-C bonds. Additives like lithium chloride can enhance the reaction rate.

Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Key Features |

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Palladium | Mild reaction conditions, commercially available reagents. |

| Heck Reaction | Alkene | Palladium | Forms substituted alkenes, good stereoselectivity. |

| Negishi Coupling | Organozinc | Palladium or Nickel | High functional group tolerance, couples various carbon hybridizations. |

| Stille Coupling | Organotin (Stannane) | Palladium | Tolerant of many functional groups, stable organotin reagents. |

Nucleophilic Aromatic Substitution Pathways (if activated)

Nucleophilic aromatic substitution (SNAF) on an unactivated aryl halide like a bromoindole is generally difficult. These reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the case of this compound, the indole ring itself is electron-rich, and without additional activating groups, direct nucleophilic displacement of the bromine atom is not a favored pathway.

Halogen-dance reactions describe the migration of a halogen atom to a different position on an aromatic or heteroaromatic ring, typically under basic conditions. This rearrangement can provide access to isomers that are not easily synthesized by other means. The reaction is driven by thermodynamics and can be influenced by factors such as the choice of base, temperature, and solvent.

Metal-halogen exchange is a common method for converting aryl halides into organometallic reagents. This is frequently achieved using organolithium reagents, such as n-butyllithium. The resulting lithiated indole can then be reacted with various electrophiles to introduce a wide range of functional groups. This two-step process of metal-halogen exchange followed by electrophilic quench is a powerful strategy for the functionalization of bromoindoles. The rate of exchange typically follows the trend of I > Br > Cl.

Chemical Transformations of the Primary Amine Moiety

The primary amine group on the propanamine side chain is a nucleophilic center that readily undergoes a variety of chemical reactions to form new nitrogen-containing derivatives.

Acylation: The primary amine can be readily acylated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common transformation for primary amines.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, control of the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing secondary amines.

Arylation: The primary amine can undergo N-arylation through reactions like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. Copper-catalyzed N-arylation reactions are also known.

Imine Formation: The primary amine can react with aldehydes or ketones, typically under mildly acidic conditions, to form imines (also known as Schiff bases). This reaction is reversible and proceeds through a carbinolamine intermediate followed by the elimination of water.

Amide Formation: As mentioned in the acylation section, the formation of amides is a fundamental reaction of the primary amine. A variety of coupling reagents can be used to facilitate the reaction between the amine and a carboxylic acid.

Table 2: Common Reactions of the Primary Amine

| Reaction Type | Reagent(s) | Product |

| Acylation | Acid chloride, Anhydride, Carboxylic acid + coupling agent | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing agent | Secondary Amine |

| Arylation | Aryl halide + Catalyst (e.g., Palladium) | N-Aryl Amine |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

Cyclization Reactions involving the Amine Side Chain (e.g., formation of carbocycles or heterocycles)

The propanamine side chain of this compound is a key feature that enables various intramolecular cyclization reactions, leading to the formation of novel polycyclic systems. The primary amine can act as a potent nucleophile, targeting either electrophilic centers within the indole ring itself or reacting with external reagents in a manner that facilitates ring closure.

One of the principal cyclization pathways involves the formation of new heterocyclic rings containing the side-chain nitrogen. For instance, in reactions analogous to the Pictet-Spengler reaction, the amine could react with an aldehyde or ketone to form an intermediate imine. Subsequent intramolecular electrophilic attack by the indole ring, typically at the C4 position, would yield a tetracyclic β-carboline-type structure. The success and regioselectivity of such a reaction would be heavily influenced by the activation state of the indole ring.

Palladium-catalyzed multicomponent processes offer another sophisticated route for cyclization. beilstein-journals.org In these sequences, the amine functionality can participate in cascade reactions. For example, a process could be initiated by a Sonogashira coupling at the C7-bromo position, followed by an intramolecular attack of the side-chain amine onto the newly introduced alkyne moiety. beilstein-journals.org This would result in the formation of a seven-membered ring fused to the indole core.

| Cyclization Type | Potential Reactants | Resulting Structure | Key Reaction Principle |

| Intramolecular Amination | Activated Alkyne (via C7-coupling) | Fused Azepine Ring | Nucleophilic attack of the side-chain amine on an alkyne. beilstein-journals.org |

| Pictet-Spengler Type | Aldehydes, Ketones | Tetracyclic β-carboline derivative | Formation of an imine followed by intramolecular electrophilic substitution. |

| Intramolecular Amide Formation | Acylating agent followed by activation | Fused Lactam Ring | The amine is first acylated, then cyclization is induced onto the indole ring. |

These reactions underscore the synthetic versatility imparted by the amine side chain, enabling access to complex, fused heterocyclic systems that are of interest in medicinal chemistry and materials science.

Reactivity of the Indole Nitrogen (N1) and Carbon Positions (C2, C3, C4-C6)

The indole ring system is an electron-rich heterocycle, making it highly reactive towards electrophiles. The presence of the bromo substituent at C7 and the propanamine chain at C3 modifies this inherent reactivity.

The indole nucleus is characterized by a high electron density, particularly at the C3 position of the pyrrole (B145914) ring. Studies on protodetritiation have shown the C3 position to be vastly more reactive toward electrophilic attack than a position on a benzene (B151609) ring. thieme-connect.de In this compound, the C3 position is already substituted. Therefore, electrophilic substitution reactions are directed to other positions on the ring. The next most favored site for attack is generally the C2 position. However, substitution can also occur on the benzene ring portion, at positions C4, C5, and C6. The outcome is governed by the combined directing effects of the C7-bromo group (deactivating, ortho-para directing) and the C3-alkyl group (activating, ortho-para directing).

The nitrogen atom (N1) of the indole ring is also a site of reactivity. It bears a proton with a pKa of approximately 16-17 in water, allowing for deprotonation by a strong base (e.g., sodium hydride) to form a nucleophilic indolyl anion. thieme-connect.de This anion is ambident, meaning it can react with electrophiles at either the N1 or C3 position. thieme-connect.de Given that C3 is blocked in this molecule, reaction with electrophiles would predominantly occur at the N1 position.

Nucleophilic attack on the indole ring itself is generally unfavorable due to the ring's electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this compound.

The functionalization of this compound can be achieved at several positions, leveraging the inherent reactivity of the indole core and the specific substituents present.

N1-Functionalization: Following deprotonation with a strong base, the resulting indolyl anion readily reacts with a variety of electrophiles. This allows for the straightforward introduction of alkyl, acyl, or sulfonyl groups at the N1 position. Such modifications are often used to protect the indole nitrogen during subsequent reactions or to modulate the electronic properties of the ring system.

C-H Functionalization: Direct functionalization of the indole C-H bonds has become a powerful tool in synthetic chemistry. rsisinternational.org While the intrinsic reactivity of indoles favors modification at C2 and C3, recent advances in transition-metal catalysis allow for site-selective functionalization at other positions, including the challenging C7 position. rsisinternational.orgresearchgate.netrsc.org By installing a suitable directing group at the N1 position (e.g., pivaloyl, hydrosilyl), a metal catalyst can be directed to a specific C-H bond, enabling reactions like arylation, alkenylation, or amidation. researchgate.net For instance, an N-pivaloyl group has been shown to be crucial for achieving high regioselectivity in rhodium-catalyzed C7 functionalization. researchgate.net

Cross-Coupling at C7: The C7-bromo substituent is a synthetic handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from this scaffold.

| Position | Reaction Type | Reagents/Catalysts | Result |

| N1 | Alkylation / Acylation | NaH, then R-X or (RCO)₂O | N-substituted indole |

| C2 | Electrophilic Substitution | Vilsmeier-Haack (POCl₃, DMF) | 2-formyl derivative |

| C4/C6 | C-H Activation | Pd, Rh, or Ir catalysts with N1-directing group | C-C or C-N bond formation |

| C7 | Suzuki Coupling | Pd catalyst, boronic acid, base | 7-aryl derivative |

| C7 | Heck Coupling | Pd catalyst, alkene, base | 7-vinyl derivative |

Regioselectivity and Chemoselectivity Control in Complex Chemical Reactions

Controlling selectivity is a paramount challenge in the chemical synthesis involving multifunctional molecules like this compound. The molecule possesses multiple reactive sites: the primary amine, the N-H of the indole, the C7-Br bond, and several C-H bonds on the aromatic ring.

Regioselectivity refers to the control of which position on the molecule reacts.

In Electrophilic Aromatic Substitution: With the C3 position blocked, the regioselectivity is a competition between C2 and the benzene ring positions (C4, C5, C6). The C3-alkyl group directs ortho (to C2 and C4) and the C7-bromo group directs ortho (to C6) and para. The outcome depends on the specific electrophile and reaction conditions, but attack at C2 or C4 is often favored due to activation from the pyrrole ring.

In Metal-Catalyzed C-H Activation: Regioselectivity is primarily achieved through the use of directing groups attached to the indole nitrogen. rsisinternational.org Bulky directing groups such as phosphinoyl or hydrosilyl can sterically block reactions at C2 and facilitate functionalization at the C7 position. rsisinternational.org This strategy overrides the intrinsic electronic preferences of the indole ring.

In Intramolecular Cyclizations: The regioselectivity of ring closure is influenced by both kinetic and thermodynamic factors. The formation of five- and six-membered rings is generally favored. For example, in Friedel-Crafts type acylations of N-protected 3-(4-indolyl)propanoic acids, a kinetic preference for cyclization onto the C5 position completely overrides the higher nucleophilicity of the C3 position, leading to exclusive formation of the 4,5-fused product. beilstein-journals.org

Chemoselectivity refers to the control of which functional group reacts.

Protection Strategies: To achieve chemoselectivity, protection of reactive functional groups is a common strategy. The primary amine of the side chain and the indole N-H are often protected (e.g., as Boc-carbamates or with sulfonyl groups, respectively) to prevent them from reacting during transformations intended for other parts of the molecule, such as cross-coupling at the C7-Br position. A free N-H indole can lead to decomposition or complex mixtures under certain conditions, such as Friedel-Crafts reactions. beilstein-journals.org

Reaction Condition Tuning: Chemoselectivity can also be controlled by carefully tuning reaction conditions. For example, in Heck coupling reactions involving aryl bromides, dehalogenation can be a significant side reaction. The addition of bromide salts like tetrabutylammonium bromide (TBAB) or sodium bromide (NaBr) can suppress this unwanted pathway and promote the desired coupling product, thereby enhancing chemoselectivity. beilstein-journals.org The choice of metal catalyst and ligands is also critical in differentiating between potential reactive sites, such as oxidative addition into a C-Br bond versus a C-H bond.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Role in the Construction of Complex Heterocyclic Scaffolds

The indole (B1671886) ring system is a "privileged structure" in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. wikipedia.org The functional handles on 3-(7-Bromo-3-indolyl)-1-propanamine provide two independent points for molecular elaboration, enabling its use in the synthesis of complex, polycyclic heterocyclic scaffolds.

The primary amine of the propanamine side chain can serve as a key nucleophile in cyclization reactions. For instance, it can undergo Pictet-Spengler type reactions with aldehydes or ketones to form new ring systems fused to the indole core. This amine also allows for the attachment of other heterocyclic systems through amide bond formation followed by intramolecular cyclizations.

Simultaneously, the bromine atom at the 7-position of the indole ring is a critical anchor point for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose. ias.ac.innih.gov By reacting the 7-bromo position with various partners (e.g., boronic acids, alkenes, terminal alkynes, or amines), chemists can introduce a wide range of substituents and build intricate molecular architectures. For example, an intramolecular Suzuki or Heck coupling could be employed after elaborating the side chain to forge a new carbocyclic or heterocyclic ring between the side chain and the 7-position of the indole. This dual reactivity is instrumental in strategies for the total synthesis of natural products and the development of novel pharmaceutical agents where a polycyclic indole-based core is desired. nih.govnih.gov

Precursor for Advanced Organic Materials (e.g., optoelectronic compounds)

Optoelectronic materials are compounds that can interact with light and electricity, enabling the conversion of one to the other. azom.comossila.com They form the functional basis of devices like organic light-emitting diodes (OLEDs), solar cells, and photodetectors. alfa-chemistry.com The field of organic electronics actively seeks new molecular structures with tunable electronic properties, and indole derivatives have emerged as a highly promising class of materials. csic.esgoettingen-research-online.de

Indole-based systems are attractive due to their π-conjugated, electron-rich nature, which is conducive to charge transport. csic.esresearchgate.net The electronic properties of these materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by chemical functionalization. ossila.com This is where a precursor like this compound becomes valuable.

The 7-bromoindole (B1273607) core can be incorporated into larger conjugated systems through cross-coupling reactions, effectively extending the π-system of the molecule. csic.es The amine functionality on the side chain can be used to attach other electronically active groups or to modify the material's solubility and solid-state packing, which are critical for device performance. csic.es For example, indole derivatives have been successfully used as core structures in organic semiconductors and as sensitizers in dye-sensitized solar cells (DSSCs). csic.esresearchgate.net The ability to functionalize the molecule at two different points allows for the systematic modification of its optoelectronic characteristics. chim.it

| Indole-Based Material Type | Potential Role of this compound | Target Application | Reference |

|---|---|---|---|

| Organic Semiconductors | Serves as a building block for hole-transporting materials by forming extended π-conjugated systems via Suzuki or Stille coupling at the 7-bromo position. | Organic Thin-Film Transistors (OTFTs), OLEDs | csic.es |

| Dyes for DSSCs | The indole nucleus acts as part of the electron donor component of a D-π-A dye structure. The amine can be functionalized to tune electronic properties or anchor the dye to a surface. | Dye-Sensitized Solar Cells (DSSCs) | researchgate.net |

| Molecular Photoactuators | The indole core can be integrated into photoswitchable molecules. The bromo and amine groups allow for the attachment of other components needed for photo-induced motion. | Molecular Motors, Photoswitches | goettingen-research-online.dechim.it |

Strategies for Combinatorial Chemistry and Library Synthesis of Structurally Diverse Analogs

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate large collections, or "libraries," of related but structurally distinct molecules. nih.gov The success of this approach relies on the use of versatile scaffolds that possess multiple points of diversification where different building blocks can be systematically introduced. nih.gov

This compound is an ideal scaffold for combinatorial library synthesis due to its two orthogonal reactive sites: the primary amine and the aryl bromide. This allows for the creation of a two-dimensional library where diversity is introduced at both positions.

Diversification Strategies:

Amine Functionalization: The nucleophilic primary amine of the propanamine side chain can be readily reacted with a library of electrophilic building blocks. Common reactions include:

Acylation: Reaction with a diverse set of carboxylic acids or acid chlorides to produce a library of amides.

Sulfonylation: Reaction with various sulfonyl chlorides to generate a library of sulfonamides.

Reductive Amination: Reaction with a library of aldehydes or ketones to form imines, which are then reduced to create a diverse set of secondary amines.

Aryl Bromide Functionalization: The 7-bromo position is a handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a second dimension of diversity by coupling with a different library of reagents:

Suzuki-Miyaura Coupling: Reaction with a wide array of aryl, heteroaryl, or vinyl boronic acids or esters is a common and robust method for forming new C-C bonds. nih.govnih.govacs.org

Heck Coupling: Reaction with various alkenes.

Buchwald-Hartwig Amination: Reaction with different primary or secondary amines to introduce a new nitrogen-based substituent at the 7-position.

By combining these two sets of reactions, a single starting material can generate a vast library of unique compounds. For example, reacting the scaffold with 100 different carboxylic acids and then subjecting each of those products to a Suzuki coupling with 100 different boronic acids would, in principle, generate a library of 10,000 distinct molecules.

| Diversification Point | Reaction Type | Building Block Library | Resulting Functional Group |

|---|---|---|---|

| Primary Amine (Side Chain) | Acylation | Carboxylic Acids / Acid Chlorides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | |

| Reductive Amination | Aldehydes / Ketones | Secondary Amines | |

| 7-Bromo (Indole Core) | Suzuki-Miyaura Coupling | Boronic Acids / Esters | Aryl / Heteroaryl / Vinyl Group |

| Heck Coupling | Alkenes | Alkene Group | |

| Buchwald-Hartwig Amination | Amines | Aryl Amines |

Utility in Radiolabeling and Isotope Incorporation for Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, allowing researchers to study that target's function in cells or in vivo. nih.govnih.gov When a probe is labeled with a radioisotope, it can be tracked and quantified using non-invasive imaging techniques like Positron Emission Tomography (PET).

The structure of this compound is well-suited for the development of radiolabeled chemical probes. The bromine atom itself can be replaced with a radioactive bromine isotope. Bromine-76 (⁷⁶Br) is a positron-emitting radionuclide with a half-life of 16.2 hours, making it suitable for PET imaging studies. acs.orgnih.gov

The most common strategy for introducing a radiohalogen like ⁷⁶Br is not a direct substitution of the existing non-radioactive bromine. Instead, a precursor molecule is synthesized, typically by converting the C-Br bond into a more reactive C-Sn (stannane) or C-B (boronic acid) bond. This precursor is then subjected to a "late-stage" radiolabeling reaction where the stannyl (B1234572) or boryl group is replaced by the radioisotope using an electrophilic radiobrominating agent. acs.orgnih.gov This approach maximizes the incorporation of the expensive and short-lived radioisotope into the final product.

Alternatively, other isotopes could be incorporated into the molecule:

Carbon-11 (¹¹C) or Carbon-14 (¹⁴C): These isotopes could be incorporated into the propyl side chain during the initial synthesis of the molecule. ¹¹C is a positron emitter used for PET, while the long-lived ¹⁴C is used for in vitro autoradiography or metabolic studies.

Fluorine-18 (¹⁸F): The 7-bromo position could be converted to a different functionality that could then be used for radiofluorination, a very common strategy in PET probe development.

The development of such a radiolabeled probe based on this scaffold would enable researchers to study the distribution and target engagement of the corresponding non-radioactive compound in living systems.

| Isotope | Half-Life | Decay Mode | Imaging Modality | Potential Incorporation Site |

|---|---|---|---|---|

| Bromine-76 (⁷⁶Br) | 16.2 hours | β+, EC | PET | 7-position of indole (via precursor) |

| Bromine-77 (⁷⁷Br) | 57 hours | EC, γ | SPECT / Radiotherapy | 7-position of indole (via precursor) |

| Carbon-11 (¹¹C) | 20.4 minutes | β+ | PET | Propylamine side chain |

| Fluorine-18 (¹⁸F) | 109.8 minutes | β+ | PET | 7-position (via modified precursor) |

Future Research Directions and Unexplored Avenues in 3 7 Bromo 3 Indolyl 1 Propanamine Chemistry

Development of Novel and Sustainable Synthetic Routes (e.g., Photoredox Catalysis, Electrosynthesis)

The traditional synthesis of functionalized indoles often relies on methods that can be harsh and may not align with the principles of green chemistry. thieme.deopenmedicinalchemistryjournal.com Future research should prioritize the development of more sustainable and efficient synthetic routes to 3-(7-Bromo-3-indolyl)-1-propanamine and its analogues.

Photoredox Catalysis: This rapidly evolving field offers a mild and powerful tool for forging new bonds. rsc.orgnih.gov Visible-light-induced photoredox catalysis could enable novel strategies for the construction of the bromoindole core or the introduction of the propanamine side chain. acs.orgnih.gov For instance, a potential route could involve the photoredox-mediated coupling of a suitable 7-bromoindole (B1273607) precursor with a propanamine-containing radical source. The mild conditions of photoredox catalysis are often compatible with a wide range of functional groups, which would be advantageous for creating a library of diverse derivatives. rsc.orgnih.gov

Electrosynthesis: As another green chemical tool, electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. The electrochemical synthesis of indole (B1671886) derivatives is an emerging area with significant potential. Future work could explore the electro-oxidative or electro-reductive cyclization reactions to form the indole nucleus or the electrochemical functionalization of the 7-bromoindole core.

A comparative overview of these potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of reactive radical intermediates. rsc.orgnih.gov | C-H functionalization of the indole core, coupling of the propanamine side chain. |

| Electrosynthesis | Avoids stoichiometric reagents, potential for unique reactivity, scalable. | Cyclization to form the indole ring, late-stage functionalization. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced spectroscopic techniques for in situ reaction monitoring can provide invaluable real-time data on the formation of intermediates and byproducts. spectroscopyonline.com

Future studies should employ techniques such as in situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the synthesis of this compound. acs.org This would allow for the identification of transient species and the elucidation of the reaction kinetics and mechanism. For example, monitoring a photoredox catalytic reaction in real-time could help to identify the key radical intermediates and understand the catalytic cycle. nih.gov

Chemoinformatic and Machine Learning Approaches for Compound Design and Reactivity Prediction

The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govresearchgate.netnih.gov These computational tools can be leveraged to accelerate the discovery of new derivatives of this compound with desired properties and to predict their reactivity.

Compound Design: Machine learning models can be trained on existing data of indole derivatives to predict biological activity or other properties. researchgate.net This would enable the in silico design of novel analogues of this compound with potentially enhanced therapeutic efficacy.

Reactivity Prediction: Predicting the site selectivity of chemical reactions is a significant challenge in organic synthesis. Machine learning models can be developed to predict the most likely sites of functionalization on the this compound scaffold under various reaction conditions. rsc.org This would guide the design of synthetic routes to new and complex derivatives.

Exploration of its Role in Non-Traditional Chemical Transformations and Novel Catalytic Cycles

The unique electronic and steric properties of this compound, conferred by the bromine atom and the propanamine side chain, make it an intriguing substrate for exploration in non-traditional chemical transformations.

Novel Catalytic Cycles: The propanamine side chain could potentially act as an internal ligand or directing group in transition metal-catalyzed reactions, enabling novel catalytic cycles. mdpi.com For example, the amine group could coordinate to a metal center, directing C-H activation or other functionalization reactions to specific positions on the indole ring.

Non-Traditional Transformations: The bromine atom provides a handle for a variety of cross-coupling reactions. Beyond standard applications, future research could explore its participation in more unconventional transformations, such as photoredox-mediated debrominative couplings or radical-polar crossover reactions. The development of diverse indole-fused scaffolds can be achieved through catalyst-controlled cyclization reactions. rsc.org

Investigation of Solid-State Properties and Polymorphism (if applicable to crystallization)

The solid-state properties of a compound, including its crystal structure and polymorphism, can have a profound impact on its physical and biological properties. If this compound can be crystallized, a thorough investigation of its solid-state characteristics is warranted.

Polymorphism: The existence of multiple crystalline forms, or polymorphs, can lead to differences in solubility, stability, and bioavailability. acs.org A comprehensive screening for polymorphs of this compound and its salts should be undertaken. Characterization of different polymorphic forms can be achieved using techniques such as X-ray diffraction and solid-state NMR.

Crystal Engineering: Understanding the intermolecular interactions in the crystalline state can inform the design of co-crystals with tailored properties. The bromine atom and the propanamine group are both capable of participating in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which could be exploited in a crystal engineering strategy.

Q & A

Q. What are the optimal synthetic routes for 3-(7-Bromo-3-indolyl)-1-propanamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves bromination of indole precursors using agents like N-bromosuccinimide (NBS) in acetic acid . Key optimization parameters include:

- Solvents : Dichloromethane or ethanol for improved solubility .

- Catalysts : Palladium on carbon (Pd/C) for selective coupling reactions .

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .

- Purification : Column chromatography with gradients like 70:30 ethyl acetate/hexane for isolating the product .

Yield improvements (>50%) are achievable via stepwise monitoring (TLC) and inert atmosphere use .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, methylene protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks ~427 m/z) .

- Thin-Layer Chromatography (TLC) : R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) assess purity .

- Elemental Analysis : Validates C, H, N composition (e.g., loading calculations via nitrogen content) .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at the 7-bromo position of the indole ring?

- Methodological Answer : The bromine atom at the 7-position undergoes nucleophilic substitution under tailored conditions:

- Amine substituents : Use CuI-catalyzed coupling with alkynes or azides in PEG-400/DMF .

- Thiols/aryl groups : Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., Pd(PPh)) in THF/water .

- Reaction optimization : Microwave-assisted heating (100–120°C) reduces reaction time while maintaining selectivity .

Post-substitution, characterize products via F NMR (if fluorinated analogs are synthesized) .

Q. How do structural modifications influence the biological activity profiles of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 7-bromo vs. 4-bromo indole derivatives):

- Anticancer activity : High activity correlates with bromine positioning (7-bromo > 4-bromo) due to enhanced DNA intercalation .

- Neurological targets : Methyl or fluoro substituents improve blood-brain barrier permeability .

- Assays : Use MTT assays for cytotoxicity and patch-clamp studies for ion channel modulation .

Q. How can contradictory data regarding the compound’s efficacy in cellular assays be resolved?

- Methodological Answer :

- Replicate studies : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .

- Dose-response curves : Identify non-linear effects (e.g., hormetic responses at low concentrations) .

- Structural analogs : Test derivatives (e.g., 7-fluoro or 7-iodo variants) to isolate bromine-specific effects .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.